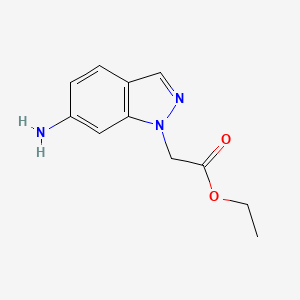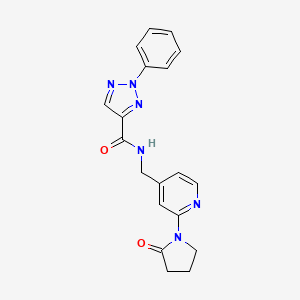![molecular formula C14H19N3O3S B2434716 2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 314261-69-3](/img/structure/B2434716.png)
2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene carboxamide analogs has been described in various studies . These studies have reported the design, synthesis, and structure-activity relationships of a range of analogs . The synthesis involves the use of various chemical reactions and techniques, and the resulting compounds have been evaluated for their biological activities .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of thiophene derivatives, including “2-(2-morpholinoacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide”, can be analyzed using various techniques, including X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene carboxamide analogs have been described in various studies . These reactions involve the use of various reagents and conditions, and the resulting compounds have been evaluated for their biological activities .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .将来の方向性
特性
IUPAC Name |
2-[(2-morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c15-13(19)12-9-2-1-3-10(9)21-14(12)16-11(18)8-17-4-6-20-7-5-17/h1-8H2,(H2,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHVOJOKJJKBBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxylate](/img/structure/B2434635.png)
![N-(2-chlorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2434637.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2434640.png)
![8-(Butan-2-ylthio)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2434641.png)
![4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2434642.png)
![8-methoxy-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2434643.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2434644.png)

![Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2434646.png)
![2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone](/img/structure/B2434648.png)

![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)
